molecular formula C21H22N2O4 B11425888 3,4-dihydroisoquinolin-2(1H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11425888
M. Wt: 366.4 g/mol
InChI Key: IHZASFXDEOMSGV-UHFFFAOYSA-N
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Description

    3,4-Dihydroisoquinolin-2(1H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: is a mouthful, so let’s break it down. This compound belongs to the class of dihydroisoquinolines, which are bicyclic aromatic compounds.

  • The core structure consists of a dihydroisoquinoline ring fused with an oxazole ring. The presence of the oxazole moiety adds interesting chemical properties.
  • While the compound’s name might seem daunting, its potential applications make it worth exploring.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the Castagnoli–Cushman reaction. This method allows for the construction of the dihydroisoquinoline scaffold by reacting an arylamine with an α,β-unsaturated ketone.

      Reaction Conditions: The reaction typically occurs under mild conditions, often using acid or base catalysts.

      Industrial Production: Although not widely produced industrially, research efforts focus on scalable and efficient methods.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield 3,4-dihydroisoquinoline derivatives or fully reduced analogs.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, design new derivatives, and study its interactions with other molecules.

      Biology: Investigating its biological activity, such as enzyme inhibition (e.g., AKR1C3), receptor binding, or cellular effects.

      Industry: Although not yet widely used, its unique structure may inspire novel materials or catalysts.

  • Mechanism of Action

      AKR1C3 Inhibition: Crystal structure studies reveal that the carboxylate group occupies the oxyanion hole in AKR1C3, while the sulfonamide provides the correct twist for binding in an adjacent hydrophobic pocket.

      Cellular Potency: The compound inhibits AKR1C3 metabolism of known substrates, making it a promising therapeutic target.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of dihydroisoquinoline and oxazole motifs sets it apart.

      Similar Compounds: While there are no direct analogs, related compounds include other dihydroisoquinolines, oxazoles, and quinolines.

    Properties

    Molecular Formula

    C21H22N2O4

    Molecular Weight

    366.4 g/mol

    IUPAC Name

    3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

    InChI

    InChI=1S/C21H22N2O4/c1-25-18-8-7-15(11-19(18)26-2)17-12-20(27-22-17)21(24)23-10-9-14-5-3-4-6-16(14)13-23/h3-8,11,20H,9-10,12-13H2,1-2H3

    InChI Key

    IHZASFXDEOMSGV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)N3CCC4=CC=CC=C4C3)OC

    Origin of Product

    United States

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